2-Chloro-3-(4-nitro-phenyl)-propionamide
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Overview
Description
2-Chloro-3-(4-nitro-phenyl)-propionamide is an organic compound with the molecular formula C9H9ClN2O3 This compound is characterized by the presence of a chloro group, a nitro group, and an amide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide typically involves the reaction of 4-nitrobenzyl chloride with acrylonitrile, followed by hydrolysis and subsequent amide formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate nitrile compound is then hydrolyzed under acidic or basic conditions to yield the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-nitro-phenyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The amide group can participate in acylation reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted amides or esters: Formed through nucleophilic substitution or acylation reactions.
Scientific Research Applications
2-Chloro-3-(4-nitro-phenyl)-propionamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-nitro-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-nitro-phenyl)-propionitrile: Similar structure but with a nitrile group instead of an amide group.
2-Chloro-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-Chloro-3-(4-nitro-phenyl)-propionamide is unique due to the presence of both a chloro and a nitro group on the phenyl ring, as well as an amide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
18166-61-5 |
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Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
LISKVOKVUFFOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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